1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine
Description
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate; N-ethyl-N-propan-2-ylpropan-2-amine is a complex sulfonated indolium derivative with a conjugated dienyl linker and a tertiary amine component. Its structure features:
- Two indolium moieties: One substituted with ethyl, dimethyl, and sulfonate groups, and another with a 6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl chain.
- A penta-1,3-dienyl bridge: Enabling extended π-conjugation, critical for optical properties.
- N-ethyl-N-isopropylpropan-2-amine: A tertiary amine likely influencing solubility and reactivity.
This compound shares structural motifs with cyanine dyes, known for applications in fluorescence labeling and bioimaging due to their tunable absorption/emission profiles . Its sulfonate groups enhance water solubility, while the dioxopyrrolidinyl moiety may act as a reactive handle for bioconjugation .
Properties
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAMARUTRNBVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Cy5 N-succinimidyl ester DIPEA Salt are the amino groups in peptides, proteins, and oligonucleotides. The compound is used as a reactive dye for labeling these targets.
Mode of Action
The compound interacts with its targets by binding to the amino groups present in peptides, proteins, and oligonucleotides. This binding process requires a small amount of organic co-solvent, such as DMF or DMSO.
Result of Action
The primary result of the compound’s action is the successful labeling of target molecules, which can then be detected due to the compound’s fluorescence properties. The compound has an excitation wavelength of 649 nm and an emission wavelength of 670 nm.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture. Therefore, it should be stored in a dark, moisture-free environment. Furthermore, the presence of certain substances, such as azide or thiomersal, can interfere with protein labeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
The conjugated dienyl bridge in the target compound aligns with cyanine dyes, which exhibit redshifted absorption/emission compared to non-conjugated analogs .
Stability and Storage Requirements :
- The target compound requires storage at -20°C , indicating thermal instability, whereas N,N-dimethyl-3-[5-(...)propan-1-amine remains stable at room temperature due to its smaller size and lack of reactive dioxopyrrolidinyl groups.
Functional Group Reactivity :
- The dioxopyrrolidinyl group in the target compound enables NHS ester-like reactivity for amine bioconjugation, similar to 687626-25-1 . In contrast, the dimethylamine in may participate in acid-base interactions but lacks covalent binding capacity.
The pyrrolopyrimidine derivative shows antitumor activity, suggesting divergent applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
